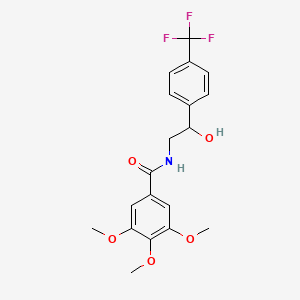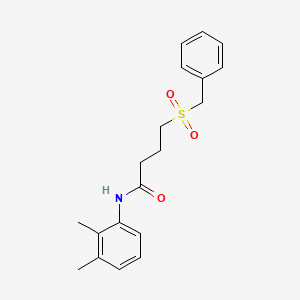
4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDB is a member of the amide class of compounds and has a molecular weight of 365.5 g/mol.
Mécanisme D'action
The mechanism of action of 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells, and this compound may be acting through this mechanism.
In macrophages, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The compound may be acting through the inhibition of IκB kinase (IKK), which is an enzyme that activates NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell growth. In macrophages, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide in lab experiments is its ability to inhibit the growth of cancer cells and the production of pro-inflammatory cytokines. This makes the compound a potentially useful tool for studying these processes in vitro. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for research on 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide. One area of research could focus on the development of more potent analogs of the compound. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be done to elucidate the exact mechanism of action of this compound and its potential use in the treatment of cancer and inflammatory diseases.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the growth of cancer cells and the production of pro-inflammatory cytokines. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide involves the reaction of 2,3-dimethylbenzylamine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with butyryl chloride to yield this compound. The overall yield of this process is approximately 40%, and the purity of the final product can be increased through recrystallization.
Applications De Recherche Scientifique
4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound inhibited the growth of several cancer cell lines, including breast, lung, and colon cancer cells. The compound was found to induce apoptosis, or programmed cell death, in these cells.
Another area of research has focused on this compound's potential as an anti-inflammatory agent. In a study published in the European Journal of Medicinal Chemistry, researchers found that this compound inhibited the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a role in inflammation. The compound was found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-benzylsulfonyl-N-(2,3-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15-8-6-11-18(16(15)2)20-19(21)12-7-13-24(22,23)14-17-9-4-3-5-10-17/h3-6,8-11H,7,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMQYUKNMJAAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

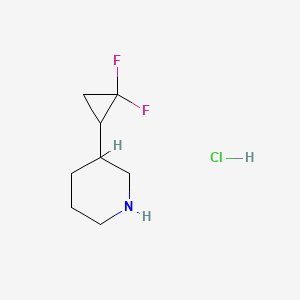

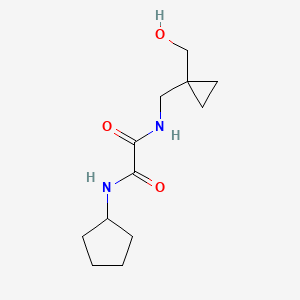





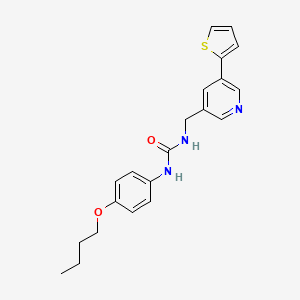
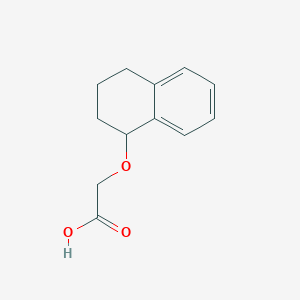

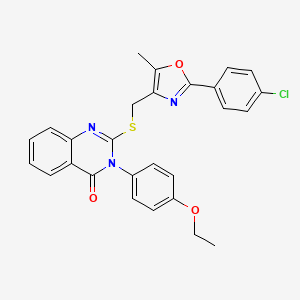
![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)
